molecular formula C9H9ClO4S B1400776 Methyl 2-chloro-4-(methylsulfonyl)benzoate CAS No. 623927-88-8

Methyl 2-chloro-4-(methylsulfonyl)benzoate

Cat. No. B1400776
CAS RN: 623927-88-8
M. Wt: 248.68 g/mol
InChI Key: OIMATTRWVJIHBF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(methylsulfonyl)benzoate, also known as 4-methylbenzenesulfonyl chloride, is a colorless, crystalline, organic compound belonging to the class of sulfonyl chlorides. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has a molecular formula of C7H6ClO3S and a molar mass of 197.6 g/mol. This compound is commercially available in liquid and solid forms.

Scientific Research Applications

Synthesis of Triketone Herbicides

Methyl 2-chloro-4-(methylsulfonyl)benzoate: is a key intermediate in the synthesis of triketone herbicides . These herbicides are known for their high economic value and good market prospects. The compound is utilized in the preparation of 3-[2-Chloro-4-(methylsulfonyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione , a new type of triketone herbicide with significant effectiveness in weed control.

Benzylic Oxidation in Chemical Synthesis

The benzylic oxidation of Methyl 2-chloro-4-(methylsulfonyl)benzoate to 2-chloro-4-(methylsulfonyl)benzoic acid is a reaction widely used in the synthesis of various chemicals, including pesticides, pharmaceuticals, spices, and dyes . This process is crucial as it provides a pathway to synthesize complex molecules from simpler ones.

Green Chemistry Applications

The compound’s role in green chemistry is highlighted by its use in environmentally friendly synthesis processes. For instance, the Cu(I)- and HNO3-catalyzed oxidation of substituted toluenes to benzoic acid, based on NOx recycling, is a process that minimizes environmental impact while achieving high yields and purity .

properties

IUPAC Name

methyl 2-chloro-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMATTRWVJIHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-4-(methylsulfonyl)benzoic acid (5 g, 21.3 mmol) in anhydrous methanol (100 mL) was added concentrated sulfuric acid (0.5 mL). The resulting solution was stirred for 18 h at reflux. Upon cooling, the mixture was concentrated under reduced pressure, dissolved in CH2Cl2 and washed with NaHCO3 solution and brine. The organic phase was dried over sodium sulfate and concentrated to afford methyl 2-chloro-4-(methylsulfonyl)benzoate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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